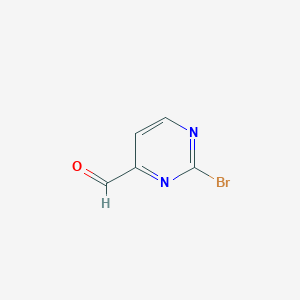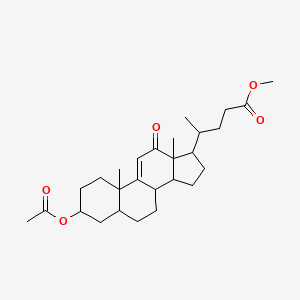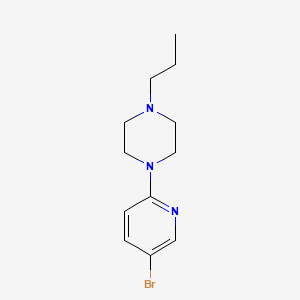
N-cyclopentylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-cyclopentylpiperidine-3-carboxamide is a chiral compound with a piperidine ring substituted at the 3-position with a carboxamide group and a cyclopentyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-cyclopentylpiperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reductive amination of 1,5-diketones or the cyclization of amino alcohols.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be introduced through nucleophilic substitution reactions, where a cyclopentyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of (S)-N-cyclopentylpiperidine-3-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed.
Chemical Reactions Analysis
Types of Reactions
(S)-N-cyclopentylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxamide group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(S)-N-cyclopentylpiperidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interactions between small molecules and biological targets, such as receptors and enzymes.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-N-cyclopentylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentylpiperidine-3-carboxamide: The non-chiral version of the compound, lacking the (S)-configuration.
N-cyclohexylpiperidine-3-carboxamide: A similar compound with a cyclohexyl group instead of a cyclopentyl group.
N-cyclopentylpyrrolidine-3-carboxamide: A related compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(S)-N-cyclopentylpiperidine-3-carboxamide is unique due to its specific chiral configuration, which can influence its biological activity and interactions with molecular targets. The presence of the cyclopentyl group also contributes to its distinct chemical and physical properties compared to similar compounds.
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
N-cyclopentylpiperidine-3-carboxamide |
InChI |
InChI=1S/C11H20N2O/c14-11(9-4-3-7-12-8-9)13-10-5-1-2-6-10/h9-10,12H,1-8H2,(H,13,14) |
InChI Key |
GOEWFDJYJVBHPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)


